6-Methoxyquinolin-8-ol

Übersicht

Beschreibung

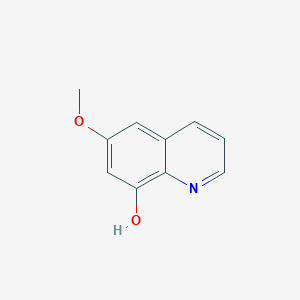

6-Methoxyquinolin-8-ol is an organic compound belonging to the quinoline family. It is characterized by a methoxy group attached to the sixth position and a hydroxyl group at the eighth position of the quinoline ring. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-8-ol typically involves the following steps:

Starting Material: The synthesis often begins with 6-methoxyquinoline.

Hydroxylation: The introduction of the hydroxyl group at the eighth position can be achieved through various hydroxylation reactions. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes:

Catalytic Processes: Utilizing catalysts to enhance reaction efficiency.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 8 is highly susceptible to oxidation. Common oxidizing agents and outcomes include:

Oxidation typically targets the hydroxyl group, forming quinone derivatives. For example, KMnO₄ in acidic media converts the hydroxyl group to a ketone, yielding 6-methoxyquinoline-5,8-dione, a precursor for antimalarial agents .

Reduction Reactions

The quinoline ring and substituents undergo selective reduction:

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aromatic ring while preserving the hydroxyl and methoxy groups.

Electrophilic Substitution

Electrophilic substitution occurs at positions 2 and 4 of the quinoline ring due to electron-donating effects from the methoxy group:

Nitration and halogenation are regioselective, favoring position 4 for nitration and position 2 for bromination .

Nucleophilic Aromatic Substitution

The hydroxyl group activates the ring for nucleophilic displacement under specific conditions:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 4:

| Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos | 6-Methoxy-8-hydroxy-4-phenylquinoline | 78% | |

| Styrene | PdCl₂, CuI | 6-Methoxy-8-hydroxy-4-vinylquinoline | 65% |

Coordination Chemistry

6-Methoxyquinolin-8-ol acts as a bidentate ligand, forming stable complexes with transition metals:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C | [Cu(C₁₀H₈NO₂)₂]·2H₂O | Antimicrobial agents | |

| FeCl₃ | Methanol, reflux | [Fe(C₁₀H₈NO₂)Cl₂] | Catalytic oxidation |

Functional Group Transformations

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Methoxyquinolin-8-ol serves as a precursor in the synthesis of complex organic molecules. Its ability to act as a ligand in coordination chemistry enhances its utility in forming metal complexes. The compound undergoes various chemical reactions, including:

- Oxidation : Can form quinone derivatives.

- Reduction : Can yield dihydroquinoline derivatives.

- Substitution : Electrophilic substitution can occur at positions 2 and 4 of the quinoline ring.

Biology

In biological research, this compound has been employed for:

- Enzyme Inhibition Studies : It can inhibit specific enzymes by binding to their active sites.

- Fluorescent Probes : Used for detecting metal ions in biological assays.

The compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Demonstrated strong efficacy against various pathogens.

- Antiviral Properties : Interferes with viral replication processes.

- Anticancer Potential : Induces apoptosis in cancer cells through oxidative stress mechanisms.

Medicine

Research into the medicinal applications of this compound has revealed promising results:

- Antimicrobial Efficacy : Studies indicate that it has lower IC50 values compared to standard antibiotics, suggesting potential as an alternative treatment option for infections.

| Activity Type | Target Organisms/Cells | IC50 Values (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.33 - 18.9 | Enzyme inhibition |

| Antifungal | Candida albicans | 4.93 - 19.38 | Cell membrane disruption |

| Antiviral | Various viruses | Not specified | Inhibition of viral replication |

| Anticancer | MCF-7 & HeLa cells | Not specified | Induction of apoptosis |

Industrial Applications

In industry, this compound is used in:

- Dyes and Pigments Production : Its chemical properties allow it to serve as an intermediate in synthesizing various dyes.

- Pharmaceutical Synthesis : It plays a critical role in developing new therapeutic agents.

Antimicrobial Efficacy

A study highlighted that this compound exhibited strong antimicrobial activity with lower IC50 values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains .

Anticancer Mechanisms

In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the activation of apoptotic pathways, suggesting its role as a promising anticancer agent .

Metal Chelation Studies

The chelation ability of this compound was assessed through various assays, confirming its effectiveness in binding metal ions. This property could be leveraged for therapeutic applications, particularly in treating metal toxicity or as a drug delivery system .

Summary

Wirkmechanismus

The mechanism of action of 6-Methoxyquinolin-8-ol involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Metal Ion Chelation: The compound can chelate metal ions, which is useful in biological assays and as a therapeutic agent.

Pathways Involved: It affects pathways related to oxidative stress, DNA replication, and cell signaling.

Vergleich Mit ähnlichen Verbindungen

6-Methoxyquinoline: Lacks the hydroxyl group at the eighth position.

8-Hydroxyquinoline: Lacks the methoxy group at the sixth position.

Quinoline: The parent compound without any substituents.

Uniqueness: 6-Methoxyquinolin-8-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications.

Biologische Aktivität

6-Methoxyquinolin-8-ol, a derivative of hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring with a methoxy group at the 6-position and a hydroxyl group at the 8-position. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This property is significant in targeting various metabolic pathways.

- Metal Ion Chelation : It effectively chelates metal ions, which is useful in biological assays and therapeutic applications. This chelation can disrupt metal-dependent enzymatic activities, enhancing its potential as an antimicrobial agent .

- Pathway Modulation : The compound influences pathways related to oxidative stress, DNA replication, and cell signaling, which are crucial for cancer therapy and other diseases .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition against:

- Bacteria : Exhibiting antibacterial properties with IC50 values indicating significant efficacy against strains like Staphylococcus aureus.

- Fungi : Displaying antifungal activity against species such as Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 2.89 to 19.38 μg/mL .

Antiviral Activity

Research indicates that this compound may possess antiviral properties. Its mechanism involves interference with viral replication processes, making it a candidate for further exploration in antiviral drug development .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle pathways. For instance, it has shown effectiveness against breast (MCF-7) and cervical (HeLa) cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that this compound exhibited strong antimicrobial activity with lower IC50 values compared to standard antibiotics, highlighting its potential as an alternative treatment option .

- Anticancer Mechanisms : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines, suggesting its role as a promising anticancer agent. The mechanism was linked to the activation of apoptotic pathways .

- Metal Chelation Studies : The chelation ability of this compound was assessed through various assays, confirming its effectiveness in binding metal ions which could be leveraged for therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1.33 - 18.9 | Enzyme inhibition |

| Antifungal | Candida albicans | 4.93 - 19.38 | Cell membrane disruption |

| Antiviral | Various viruses | Not specified | Inhibition of viral replication |

| Anticancer | MCF-7 & HeLa cells | Not specified | Induction of apoptosis |

Eigenschaften

IUPAC Name |

6-methoxyquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKFRQULMGLXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592480 | |

| Record name | 6-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477601-28-8 | |

| Record name | 6-Methoxyquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.